

A Comparative FT-IR Spectroscopic Analysis of 5-Bromo-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison with Alternative Aldehydes

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of **5-Bromo-2-methoxybenzaldehyde** with structurally related alternatives: benzaldehyde, 2-methoxybenzaldehyde, and 5-bromobenzaldehyde. The data presented herein is intended to aid researchers in the identification, characterization, and quality control of this important synthetic intermediate.

FT-IR Spectral Data Comparison

The following table summarizes the key FT-IR absorption bands for **5-Bromo-2-methoxybenzaldehyde** and its selected alternatives. The assignments are based on characteristic group frequencies and data from peer-reviewed literature and spectral databases.

Wavenumber (cm ⁻¹)	Functional Group Assignment	5-Bromo-2-methoxybenzaldehyde	Benzaldehyde	2-Methoxybenzaldehyde	5-Bromobenzaldehyde
~3070	Aromatic C-H Stretch	✓	✓ [1] [2]	✓	✓
~2840	Aldehyde C-H Stretch (Fermi Resonance)	✓	✓ [2] [3]	✓	✓
~2740	Aldehyde C-H Stretch (Fermi Resonance)	✓	✓ [3]	✓	✓
~1685	C=O Stretch (Aldehyde)	✓	✓ [2]	✓	✓
~1590	Aromatic C=C Stretch	✓	✓ [2]	✓	✓
~1470	CH ₃ Asymmetric Bending (Methoxy)	✓	✓		
~1250	Aryl-O Stretch (Methoxy)	✓	✓		
~1020	In-plane C-H Bending	✓	✓	✓	✓
~815	Out-of-plane C-H Bending (Substituted Benzene)	✓	✓		
~680	C-Br Stretch	✓	✓		

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample such as **5-Bromo-2-methoxybenzaldehyde** using an ATR accessory.

Instrumentation:

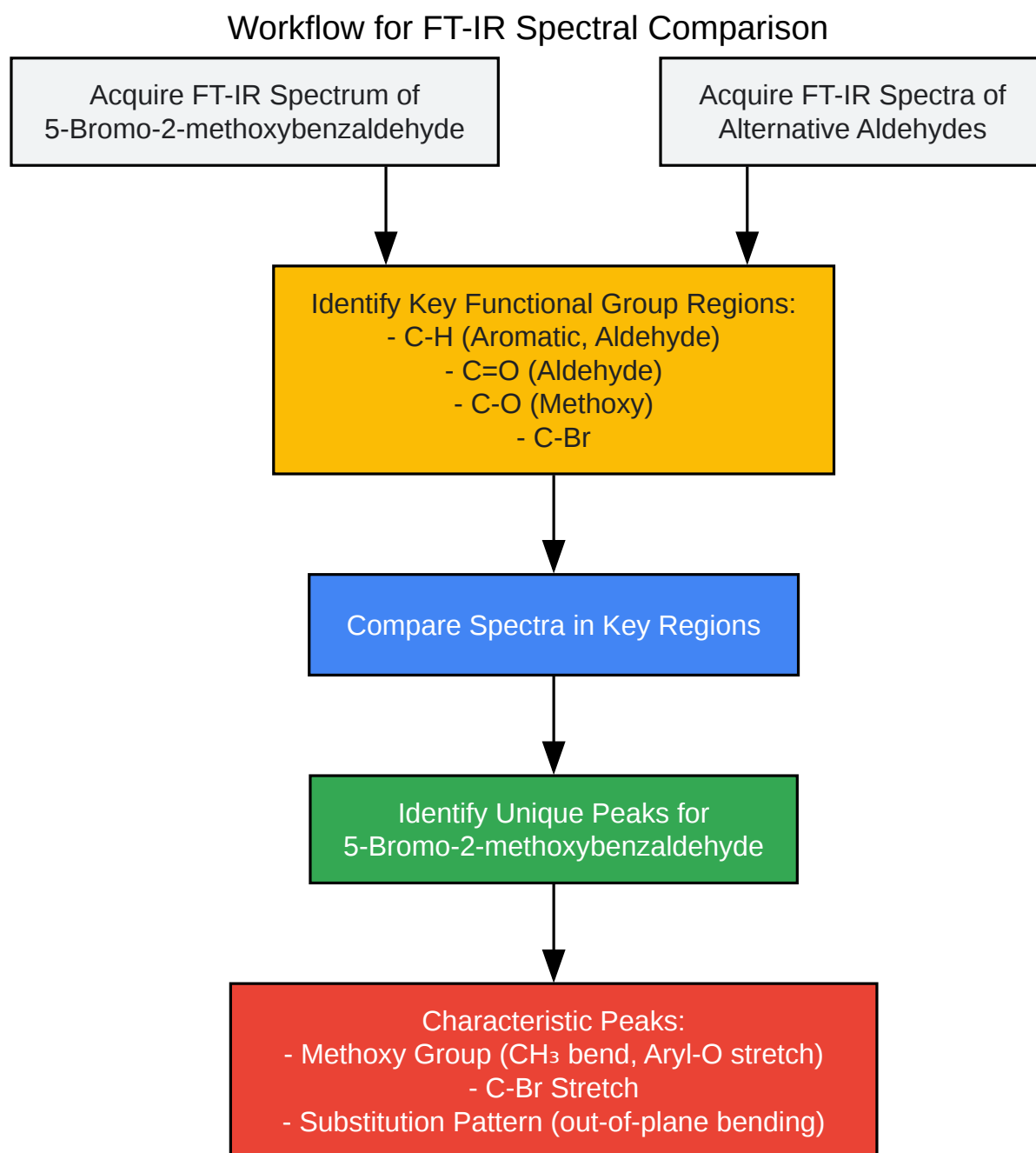
- A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

- **Background Spectrum:** Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
- **Sample Application:** Place a small amount of the solid **5-Bromo-2-methoxybenzaldehyde** powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- **Pressure Application:** Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.
- **Spectrum Acquisition:** Acquire the FT-IR spectrum of the sample. A typical measurement would involve co-adding 16 to 32 scans in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum should be baseline-corrected. The peaks of interest should be identified and their wavenumbers recorded.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the FT-IR spectrum of **5-Bromo-2-methoxybenzaldehyde** with its alternatives to identify its characteristic spectral features.



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Caption: Logical workflow for the comparative analysis of FT-IR spectra.

This guide provides a foundational understanding of the FT-IR characteristics of **5-Bromo-2-methoxybenzaldehyde** in comparison to similar molecules. For more in-depth analysis, researchers are encouraged to consult specialized spectroscopic literature and databases.

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